2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S.ClH/c1-2-31-20-7-4-18(5-8-20)16-23(29)28(11-3-10-27-12-14-30-15-13-27)24-26-21-9-6-19(25)17-22(21)32-24;/h4-9,17H,2-3,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSPXDSHCOWIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-fluorobenzaldehyde with 4-ethoxyacetophenone . This reaction is followed by further modifications to introduce the benzothiazole and morpholine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzothiazole, including the compound , exhibit a range of biological activities:
- Anticancer Properties
- Antimicrobial Activity
- Anti-inflammatory Effects
- Neuroprotective Effects
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the benzothiazole core through cyclization reactions.
- Substitution reactions to introduce the ethoxy and morpholine groups.
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have documented the efficacy and safety profile of benzothiazole derivatives:
- Cancer Cell Studies
- Antimicrobial Testing
- In Vivo Models
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent EP3348550A1)
- Key Differences: Replaces the 6-fluoro substituent with 6-ethoxy, reducing electronegativity but increasing steric bulk. Lacks the morpholinylpropyl side chain, which may limit solubility and target engagement in polar environments.
Compound B : 2-Chloro-N-(2-chlorophenyl)propanamide (CAS 21262-07-7)
Compound C : N-[2-(4-Cyclopentyl-1-piperazinyl)-4-pyridinyl]-2,6-dimethyl-1-piperidinecarboxamide (CAS 892866-82-9)
- Key Differences: Incorporates piperazine and piperidine rings instead of benzothiazole, altering binding kinetics for amine receptors.
Comparative Data Table
| Property | Target Compound | Compound A (Patent) | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~550 g/mol (HCl salt) | ~375 g/mol | ~218 g/mol | ~430 g/mol |
| Solubility (aq.) | High (HCl salt) | Moderate | Low | Moderate (piperazine enhances) |
| Key Substituents | 6-F, 4-OEtPh, morpholinylpropyl | 6-OEt, 4-ClPh | 2-Cl, 2-ClPh | Piperazine, pyridinyl |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (ethoxy susceptible) | Low (chlorine slows elimination) | High (rigid piperazine) |
| Therapeutic Potential | Kinase/GPCR modulation (inferred) | Anti-inflammatory (patent claim) | Antimicrobial (structural analogy) | CNS targets (piperazine affinity) |
Research Findings and Mechanistic Insights
Role of Fluorine : The 6-fluoro substituent in the target compound enhances metabolic stability compared to Compound A’s ethoxy group, as fluorine resists oxidative degradation . This aligns with trends in drug design favoring halogenated aromatics for prolonged half-lives.
Morpholine Advantage : The morpholinylpropyl side chain distinguishes the target compound from simpler analogs (e.g., Compound B), enabling pH-dependent solubility and improved blood-brain barrier penetration in preclinical models .
Dereplication Challenges : Molecular networking () highlights the difficulty in distinguishing such analogs using MS/MS alone. For example, the target compound and Compound A share a benzothiazole-acetamide core, resulting in high cosine similarity scores (~0.85–0.90) despite critical substituent differences .
Critical Analysis of Evidence
- underscores the necessity of orthogonal analytical methods (e.g., NMR) to resolve structurally similar compounds, as MS/MS-based dereplication may overlook subtle substituent variations .
- provides a catalog of structural analogs but lacks mechanistic or pharmacokinetic data, limiting direct comparisons .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a novel derivative that incorporates both benzothiazole and morpholine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown broad-spectrum antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and mTOR, which are crucial for cancer cell proliferation and survival .
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
| OVCAR-4 (Ovarian) | 15.1 | - | - |
Antiviral Activity
The compound has also been evaluated for its antiviral potential, particularly against coronaviruses. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been shown to enhance inhibitory activity against MERS-CoV entry, with an IC50 value as low as 0.09 μM, indicating strong antiviral efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit kinases involved in cancer progression.
- Disruption of Cell Signaling : By modulating pathways such as PI3K/Akt/mTOR, it can induce apoptosis in cancer cells.
- Antiviral Mechanism : The benzothiazole moiety is crucial for binding to viral proteins, thus preventing virus entry into host cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a related benzothiazole derivative demonstrated a significant reduction in tumor size in animal models when administered at doses correlating with those found effective in vitro.
- Clinical trials for compounds with similar structures have reported promising results in terms of safety and tolerability, paving the way for further development.
Q & A
Basic Question: What methodological approaches are recommended for optimizing the synthesis of this compound?
Answer:
Optimization should focus on stepwise reagent addition and purification techniques to improve yield and purity. For example:
- Use Na₂CO₃ as a base to control reaction pH during acetylation steps, as described in analogous morpholine-derived acetamide syntheses .
- Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity products.
- Monitor reactions via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons) and ESI/APCI mass spectrometry (e.g., m/z 347 [M+H]⁺) .
Basic Question: How can researchers validate the compound’s structural integrity and purity?
Answer:
Combine spectroscopic and chromatographic methods:
- ¹H NMR : Identify key protons (e.g., morpholine methyl groups at δ 1.37–1.50 ppm, ethoxyphenyl signals at δ 4.11 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities.
- Elemental analysis : Verify stoichiometric ratios of C, H, N, and Cl to confirm hydrochloride salt formation.
Advanced Question: How should researchers design experiments to assess the compound’s stability under varying environmental conditions?
Answer:
Adopt a tiered experimental framework :
Physicochemical properties : Determine logP (octanol-water partitioning) and pKa via shake-flask methods or predictive software (e.g., ACD/Labs).
Stress testing : Expose the compound to UV light , humidity (40–80% RH), and temperature gradients (25–60°C) for 30 days. Analyze degradation products via LC-QTOF-MS .
Environmental fate : Model soil/water partitioning using EPI Suite or experimental column studies to assess mobility and persistence .
Advanced Question: What strategies are effective for identifying biological targets or mechanisms of action?
Answer:
- In silico docking : Use AutoDock Vina or Schrödinger to predict binding affinities for benzothiazole-associated targets (e.g., kinase inhibitors).
- CRISPR-Cas9 screens : Identify gene knockouts that reduce compound efficacy in cellular assays .
- Proteomics : Apply thermal shift assays or SILAC labeling to detect protein interaction changes post-treatment .
Advanced Question: How can contradictory bioactivity data across studies be resolved?
Answer:
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ variability in kinase inhibition) and apply Bland-Altman plots to assess bias .
- Dose-response validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo for cytotoxicity) .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced Question: What computational tools are suitable for predicting this compound’s ADMET properties?
Answer:
- ADMET Predictors : Use SwissADME or ADMETlab 2.0 to estimate permeability (e.g., blood-brain barrier penetration), CYP450 inhibition, and toxicity (e.g., Ames test predictions).
- Molecular dynamics (MD) : Simulate interactions with membrane bilayers (e.g., GROMACS ) to assess passive diffusion .
- Generative AI : Apply Adapt-cMolGPT to design analogs with improved pharmacokinetic profiles .
Advanced Question: How should researchers investigate the compound’s potential synergistic effects with other drugs?
Answer:
- Combinatorial screening : Use high-throughput synergy assays (e.g., Chou-Talalay method ) in cancer cell lines.
- Transcriptomics : Perform RNA-seq post-combination treatment to identify pathway crosstalk (e.g., MAPK/ERK and PI3K/AKT) .
- Mechanistic modeling : Apply SYNERGxDB to predict synergistic pairs based on multi-omics data .
Advanced Question: What methodologies are recommended for studying long-term stability in formulation development?
Answer:
- Accelerated stability studies : Store formulations at 40°C/75% RH for 6 months, analyzing potency monthly via UHPLC-PDA .
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; identify degradants using HRMS/MSⁿ .
- Excipient compatibility : Screen with microcalorimetry to detect interactions with common stabilizers (e.g., polysorbates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
